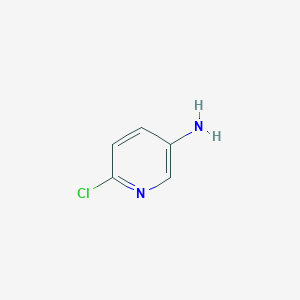

6-Chloropyridin-3-amine

Description

Propriétés

IUPAC Name |

6-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJYCQZQLVENRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201716 | |

| Record name | 5-Amino-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-93-6 | |

| Record name | 5-Amino-2-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5350-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-chloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-chloropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-2-chloropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/386QR22KDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridin-3-amine, with the CAS number 5350-93-6, is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis.[1] Its unique structural features, comprising a pyridine (B92270) ring substituted with both a reactive chlorine atom and a nucleophilic amino group, render it a versatile intermediate for the synthesis of a wide array of complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in drug discovery and development, particularly as a key pharmacophore in kinase inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While some physical properties like melting and boiling points are not consistently reported across all commercial suppliers, the available data provides a useful reference for handling and characterization.

| Property | Value | Reference(s) |

| CAS Number | 5350-93-6 | [2] |

| Molecular Formula | C5H5ClN2 | [2] |

| Molecular Weight | 128.56 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Amino-6-chloropyridine, 2-Chloro-5-aminopyridine, 5-Amino-2-chloropyridine | [3] |

| Appearance | Solid | [4] |

| XLogP3 | 1.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 128.0141259 g/mol | [3] |

| Solubility | DMSO: 100 mg/mL (777.83 mM) | [4] |

Synthesis of this compound

A plausible synthetic route would involve the selective nucleophilic aromatic substitution of one of the chlorine atoms in 2,5-dichloropyridine (B42133) with an amino group. This can often be accomplished using ammonia (B1221849) or a protected amine source under elevated temperature and pressure, potentially with a catalyst.

Below is a logical workflow for a potential synthesis.

Applications in Drug Development

This compound is a valuable building block in the synthesis of numerous biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy. The pyridine and amine functionalities serve as crucial pharmacophoric elements that can engage in key interactions within the ATP-binding site of various kinases.

Role as a Pharmacophore in Kinase Inhibitors

The 3-aminopyridine (B143674) core is a well-established pharmacophore in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase, a critical interaction for potent inhibition. The pyridine nitrogen can act as a hydrogen bond acceptor. The chlorine atom at the 6-position provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to introduce additional functionalities that can enhance potency, selectivity, and pharmacokinetic properties.

Synthesis of Imatinib (B729) Analogues and Other Kinase Inhibitors

This compound and its derivatives are key intermediates in the synthesis of a variety of kinase inhibitors, including analogues of the well-known drug imatinib.[1][5] The general strategy involves utilizing the amino group for coupling with a pyrimidine (B1678525) moiety and the chloro group for subsequent cross-coupling reactions to introduce diverse aryl or heteroaryl groups.

Experimental Protocols

The reactivity of the chlorine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in drug discovery to synthesize libraries of compounds for structure-activity relationship (SAR) studies.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid. Reaction conditions may require optimization depending on the specific boronic acid used.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3, Na2CO3)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

-

The flask is evacuated and backfilled with an inert gas three times.

-

Add the degassed solvent to the reaction mixture.

-

The reaction mixture is stirred and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and highly versatile building block with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its utility is primarily derived from the presence of two reactive sites that allow for sequential and selective functionalization. A thorough understanding of its chemical properties and reactivity is essential for its effective use in the design and synthesis of novel molecules with desired biological activities. This guide provides a foundational understanding for researchers and scientists working with this important chemical intermediate.

References

- 1. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS 5350-93-6 [matrix-fine-chemicals.com]

- 3. 6-chloro-3-amino pyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 6-Chloropyridin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridin-3-amine is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. Its unique electronic and structural features, arising from the interplay of the pyridine (B92270) ring, an amino group, and a chloro substituent, render it a versatile precursor for a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical, physical, and spectroscopic properties of this compound. Detailed experimental protocols for its synthesis and purification are presented, alongside its significant applications in drug discovery, with a particular focus on its role as a key intermediate in the synthesis of targeted cancer therapeutics like the FLT3 inhibitor, Quizartinib.

Chemical and Physical Properties

This compound, also known as 5-amino-2-chloropyridine, is a crystalline solid at room temperature. Its core structure consists of a pyridine ring chlorinated at the 6-position and functionalized with an amino group at the 3-position. This substitution pattern is crucial for its reactivity, allowing for selective chemical modifications at multiple sites.

General Properties

A summary of the key identifying and physical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5350-93-6 | [1] |

| Molecular Formula | C₅H₅ClN₂ | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Amino-6-chloropyridine, 5-Amino-2-chloropyridine | [1] |

| Appearance | Solid | [2] |

| Melting Point | 60-63 °C | |

| Boiling Point | 248 °C | |

| InChIKey | QAJYCQZQLVENRZ-UHFFFAOYSA-N | [1] |

| SMILES | NC1=CC=C(Cl)N=C1 | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the characteristic spectral data.

¹H NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

¹³C NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400–3250 | Medium | N-H stretch (primary amine) |

| 1650–1580 | Medium | N-H bend (primary amine) |

| 1335–1250 | Strong | C-N stretch (aromatic amine) |

| 910–665 | Strong, Broad | N-H wag (primary amine) |

| 850–550 | Medium | C-Cl stretch |

Mass Spectrometry Data

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the amination of 2,6-dichloropyridine (B45657).

Reaction Scheme:

Procedure:

-

Reaction Setup: In a sealed reaction vessel, dissolve 2,6-dichloropyridine in a suitable solvent such as ethanol (B145695).

-

Amination: Add an excess of aqueous ammonia to the solution.

-

Heating: Heat the mixture to a temperature of 160-180°C for several hours. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonia and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often effective.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is briefly heated.

-

Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum to remove any residual solvent.[3][4]

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors for targeted cancer therapy.[5] Its bifunctional nature allows for the sequential introduction of different molecular fragments, enabling the construction of complex drug molecules.

Key Intermediate in the Synthesis of Quizartinib

A prominent example of the utility of this compound is its role in the synthesis of Quizartinib (VANFLYTA®), a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[6][7][8][9] Quizartinib is approved for the treatment of adult patients with newly diagnosed acute myeloid leukemia (AML) that is FLT3 internal tandem duplication (ITD)-positive.[8]

The synthesis of Quizartinib involves a multi-step process where this compound can be envisioned as a precursor to a more complex intermediate that is subsequently elaborated to the final drug molecule.[9]

Mechanism of Action of Quizartinib and the FLT3 Signaling Pathway

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to the constitutive activation of the FLT3 receptor tyrosine kinase.[7] This aberrant signaling promotes uncontrolled cell proliferation and survival, driving the progression of AML.[7][10]

Quizartinib functions as a type II kinase inhibitor, binding to and stabilizing the inactive conformation of the FLT3 receptor.[7][8] This prevents the autophosphorylation of FLT3-ITD and the subsequent activation of downstream signaling pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5 pathways.[7][10][11] The inhibition of these pro-survival and proliferative signals ultimately leads to apoptosis (programmed cell death) in FLT3-ITD-positive leukemic cells.[7]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined properties and versatile reactivity make it an indispensable tool in the synthesis of complex, biologically active molecules. The successful development of Quizartinib underscores the importance of this chemical entity in the creation of targeted therapies for life-threatening diseases. This guide provides a foundational understanding of the core properties and applications of this compound, intended to facilitate its effective use in research and development.

References

- 1. This compound | CAS 5350-93-6 [matrix-fine-chemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mt.com [mt.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VANFLYTA® (quizartinib) Mechanism of Action | HCP [vanflytahcp.com]

- 7. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Quizartinib [cjph.com.cn]

- 10. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]

- 11. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6-Chloropyridin-3-amine: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and prevalent synthesis methodologies for 6-Chloropyridin-3-amine (also known as 5-Amino-2-chloropyridine), a crucial intermediate in the pharmaceutical and agrochemical industries.

Chemical Structure and Properties

This compound is a heterocyclic amine based on a pyridine (B92270) core. The structure consists of a pyridine ring chlorinated at the 6-position and aminated at the 3-position.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Alternate IUPAC Name | 5-Amino-2-chloropyridine | |

| CAS Number | 5350-93-6 | [1][2] |

| Molecular Formula | C₅H₅ClN₂ | [1][2][3] |

| Molecular Weight | 128.56 g/mol | [1][3] |

| SMILES | NC1=CC=C(Cl)N=C1 | [1] |

| Appearance | Off-white to light yellow crystalline solid | [4] |

| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol (B145695) and methanol. | [4] |

Synthesis Methodologies

Several synthetic routes to this compound have been established. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Key methods include the direct chlorination of 2-aminopyridine (B139424), electrochemical reduction of a nitro-precursor, and the Hofmann rearrangement of 6-chloronicotinamide.

The Hofmann rearrangement provides a classic route to primary amines from primary amides with one fewer carbon atom.[5] In this context, 6-Chloronicotinamide is treated with a hypohalite solution (e.g., sodium hypobromite, formed in situ from bromine and sodium hydroxide) to yield this compound. The reaction proceeds through an isocyanate intermediate which is subsequently hydrolyzed.[5]

A common and cost-effective method involves the direct chlorination of 2-aminopyridine. To control the reaction and prevent the formation of polychlorinated byproducts, oxidative chlorination using hydrochloric acid and sodium hypochlorite (B82951) is employed.[6]

This method involves the electrochemical hydrogenation of 5-chloro-2-nitropyridine (B1630408). It is a green chemistry approach that can provide high yields.[4]

Comparative Data for Synthesis Protocols

The following table summarizes quantitative data from various synthesis protocols.

| Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Oxidative Chlorination | 2-Aminopyridine | NaClO, HCl | 10°C then 25°C | 6 | 72 | [6] |

| Electrochemical Reduction | 5-Chloro-2-nitropyridine | Ethanol, H₂SO₄, Ni cathode, Cu anode | Room Temp. | N/A | 82-84 | [4] |

| Catalytic Chlorination | 2-Aminopyridine | N-fluoro-N-chlorobenzenesulfonamide, Imidazole ionic liquid catalyst | 40 | 1.5 | 96.5 | [7] |

Detailed Experimental Protocols

-

Reaction Setup : In a suitable reaction vessel, charge 2-aminopyridine as the raw material. Control the internal temperature to 10°C.

-

Reagent Addition : Add a sodium hypochlorite (NaClO) solution (8-13% mass concentration) to the vessel and stir until uniform. The molar ratio of NaClO to 2-aminopyridine should be between 1:1 and 3:1.

-

Chlorination : Slowly add concentrated hydrochloric acid (25-36% mass concentration) dropwise. The molar ratio of HCl to 2-aminopyridine should be between 3:1 and 6:1.

-

Reaction Progression : Maintain the reaction at a constant temperature of 10°C for 2 hours. Afterward, raise the temperature to 25°C and continue the reaction for an additional 4 hours.

-

Work-up and Isolation :

-

Adjust the pH of the resulting reaction mixture to 4 using a sodium hydroxide (B78521) (NaOH) solution.

-

Extract the product with dichloroethane.

-

The isolated product is 2-amino-5-chloropyridine (B124133) (this compound).

-

-

Electrolyte Preparation : Dissolve 5.0 g of 5-chloro-2-nitropyridine in 50 mL of ethanol containing 15 mL of 10% sulfuric acid.

-

Electrochemical Cell Setup : Place the solution in an undivided cell equipped with a nickel cathode (3x4 cm²) and a copper anode (3x4 cm²).

-

Electrolysis : Connect the electrodes to a DC power supply and maintain a constant current density of 100 A/m². Pass a charge of 2 Faradays through the cell. The cell should be kept under a nitrogen atmosphere with magnetic stirring.

-

Work-up and Isolation :

-

At the end of the reaction, dilute the electrolyte solution with water.

-

Extract the product into diethyl ether.

-

Wash the ether extract with water and dry it over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield 4.1 g of 2-amino-5-chloropyridine (an 82% isolated yield).

-

-

Reaction Setup : In a 100 mL single-necked flask, add 9.4 g (0.1 mol) of 2-aminopyridine, 20.9 g (0.1 mol) of N-fluoro-N-chlorobenzenesulfonamide, 0.2 g of 1-methyl-3-propylimidazole chloride (ionic liquid catalyst), and 30 mL of chloroform.

-

Reaction : Stir the reaction mixture under reflux at 40°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Completion and Isolation : After 1.5 hours, the reaction is complete.

-

Remove the solvent under reduced pressure.

-

Recrystallize the residue from ethanol.

-

Filter and dry the solid to obtain 12.4 g of the product, 2-amino-5-chloropyridine (96.5% yield).

-

Logical Workflow for Synthesis Selection

The selection of a specific synthetic route depends on several factors including cost, scale, available equipment, and safety requirements.

References

- 1. This compound | CAS 5350-93-6 [matrix-fine-chemicals.com]

- 2. This compound-5350-93-6 - Thoreauchem [thoreauchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 7. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professionals

The 6-chloropyridin-3-amine scaffold is a crucial pharmacophore in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its derivatives have demonstrated significant potential in the development of novel therapeutics, targeting a range of diseases from cancer and inflammatory disorders to infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and analogs, intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound Derivatives

The chemical modification of the this compound core is primarily achieved through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These methods allow for the introduction of a wide variety of functional groups, enabling the exploration of the chemical space around this privileged scaffold.

One of the most robust and widely used methods for the formation of carbon-carbon bonds at the 6-position is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the introduction of various aryl and heteroaryl substituents, which has been instrumental in the development of kinase inhibitors. The Buchwald-Hartwig amination is another powerful tool for forming carbon-nitrogen bonds, allowing for the installation of diverse primary and secondary amines at the 6-position. Furthermore, nucleophilic aromatic substitution (SNAr) provides a direct route to introduce amine nucleophiles at the 6-position, often requiring high temperatures or microwave irradiation.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been shown to exhibit a broad spectrum of biological activities, underscoring their importance in drug discovery.

Enzyme Inhibition

A significant area of investigation for this compound analogs is in the realm of enzyme inhibition, particularly targeting kinases and phosphatases involved in oncogenic signaling pathways.

-

SHP2 Inhibition: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a key signaling node in multiple pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1] Aberrant SHP2 activation is implicated in various cancers.[1][2] Allosteric inhibitors of SHP2 have been developed, and the this compound scaffold has been explored in the design of these inhibitors.

-

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and triggering the release of pro-inflammatory cytokines IL-1β and IL-18.[3][4] Dysregulation of the NLRP3 inflammasome is associated with a wide range of inflammatory diseases.[3][4] Pyridazine derivatives, which are structurally related to pyridines, have been identified as a new class of NLRP3 inflammasome inhibitors.

Receptor Modulation

-

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation: 6-Chloropyridin-3-yl derivatives have been synthesized and evaluated as potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[5] These receptors are involved in a variety of physiological processes in the central and peripheral nervous systems.[6] Both agonists and antagonists of nAChRs are of therapeutic interest for neurological and psychiatric disorders.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Derivatives of 6-chloropyridine have been investigated for their potential to combat microbial infections.

-

Antibacterial and Antifungal Activity: Various derivatives of 2-aminopyridine (B139424) and related structures have been synthesized and tested against a panel of bacteria and fungi.[7][8][9] The introduction of different substituents on the pyridine (B92270) ring has been shown to modulate the antimicrobial spectrum and potency.

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives and analogs.

Table 1: Inhibitory Activity of this compound Derivatives

| Compound Class | Target | Assay Type | IC50/Ki | Reference |

| Pyrimidinone Analogs | SHP2 | Biochemical Inhibition | IC50 = 0.25 µM (for TK-147) | [10] |

| Pyridazine Derivatives | NLRP3 Inflammasome | IL-1β Release Inhibition | - | |

| N-[(6-chloro-3-pyridinyl)methyl] Analogs | α4β2 nAChR | --INVALID-LINK---nicotine Binding | IC50 = 6.0 nM (for imidazolidine (B613845) analog) | [5] |

| 2-iminothiazole Analog | α4β2 nAChR | --INVALID-LINK---nicotine Binding | 4-fold higher potency than (-)-nicotine | [5] |

| Pyrrolidine Analog | α4β2 nAChR | --INVALID-LINK---nicotine Binding | IC50 = 9 nM | [5] |

| Trimethylammonium Analog | α4β2 nAChR | --INVALID-LINK---nicotine Binding | IC50 = 18 nM | [5] |

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound Series | Microorganism | MIC (µg/mL) | Reference |

| 2-Aminopyridine Derivatives | S. aureus | 0.039 | [7] |

| 2-Aminopyridine Derivatives | B. subtilis | 0.039 | [7] |

| Pyridine-Imidazo[2,1-b][3][11][12]thiadiazole Hybrids | Bacteria | 0.5 (for compound 17d) | [8] |

| Pyridine-Imidazo[2,1-b][3][11][12]thiadiazole Hybrids | Fungus (ATCC 9763) | 8 (for compounds 17a and 17d) | [8] |

| 2-phenyl-N-(pyridin-2-yl)acetamides | M. tuberculosis H37Ra | 15.625 | [13] |

Signaling Pathways

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.

General Procedure for Suzuki-Miyaura Cross-Coupling[14][15]

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a 6-chloropyridine derivative with a boronic acid.

Materials:

-

6-Chloropyridine derivative (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the 6-chloropyridine derivative, the boronic acid, and the base.

-

Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

-

Under a positive pressure of inert gas, add the palladium catalyst.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

In Vitro SHP2 Inhibition Assay[16][17]

This protocol outlines a fluorescence-based assay to determine the inhibitory activity of compounds against the SHP2 enzyme.

Materials:

-

Recombinant human SHP2 protein

-

Fluorogenic substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate, DiFMUP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the wells of a 384-well plate, add the assay buffer.

-

Add the test compounds to the respective wells (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the SHP2 enzyme to all wells except the negative controls and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over time.

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

NLRP3 Inflammasome Inhibition Assay in THP-1 Cells[11][18]

This protocol describes a cell-based assay to measure the inhibition of NLRP3 inflammasome activation by monitoring IL-1β release.

Materials:

-

Human monocytic THP-1 cell line

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

NLRP3 activator (e.g., Nigericin or ATP)

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

ELISA kit for human IL-1β

Procedure:

-

Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Remove the LPS-containing medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 1 hour.

-

Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM).

-

Incubate for an appropriate time (e.g., 1-2 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of IL-1β release for each compound concentration and determine the IC50 value.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination[19]

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

-

Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and for the required duration (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of this compound chemistry and biology, with the aim of supporting researchers and drug development professionals in their efforts to design and develop the next generation of innovative medicines. The provided data and protocols serve as a valuable resource for the systematic exploration of this important chemical space.

References

- 1. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 6-Chloropyridin-3-amine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually.

Introduction

This compound, also known as 2-chloro-5-aminopyridine, is a crucial building block in the synthesis of a range of bioactive molecules. Its solubility in different organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. Understanding its solubility profile allows for the optimization of synthetic routes and the development of robust and scalable manufacturing processes.

While specific quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly accessible literature, it is generally characterized as having greater solubility in organic solvents like ethanol (B145695) and methanol (B129727) compared to its moderate solubility in water.[1] One source indicates a water solubility of 1 g/L at 20°C.[2][3][4][5][6][7]

This guide provides a standardized methodology for researchers to determine the precise solubility of this compound in solvents relevant to their work.

Physicochemical Properties of this compound

| Property | Value |

| Synonyms | 2-chloro-5-aminopyridine, 5-Amino-2-chloropyridine |

| Molecular Formula | C5H5ClN2 |

| Molecular Weight | 128.56 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 81-83 °C |

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Toluene | |||

| N,N-Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Acetonitrile | |||

| Tetrahydrofuran (THF) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining suspended particles.

-

Record the weight of the filtered solution.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The difference in weight gives the mass of the dissolved this compound.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or mol/L using the determined mass or concentration of the solute and the volume of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While comprehensive quantitative solubility data for this compound in organic solvents is currently limited in the public domain, this guide provides a robust and reliable experimental protocol for its determination. By following the outlined methodology, researchers and drug development professionals can generate the critical data needed to optimize their processes, from synthesis and purification to formulation and final product development. The provided workflow diagram offers a clear visual representation of the necessary steps to ensure accurate and reproducible results.

References

- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 2. 2-Amino-5-chloropyridine|lookchem [lookchem.com]

- 3. 2-Amino-5-chloropyridine manufacturers and suppliers in india [chemicalbook.com]

- 4. 2-Amino-5-chloropyridine, 98% | Fisher Scientific [fishersci.ca]

- 5. chemwhat.com [chemwhat.com]

- 6. 2-Amino-5-chloropyridine | 1072-98-6 [amp.chemicalbook.com]

- 7. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]

Spectroscopic Analysis of 6-Chloropyridin-3-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloropyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.03 | d | 2.7 | 1H | H-2 |

| 7.18 | d | 8.4 | 1H | H-4 |

| 7.08 | dd | 8.4, 2.8 | 1H | H-5 |

| 3.85 | s | - | 2H | -NH₂ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 141.2 | C-6 |

| 139.8 | C-2 |

| 138.1 | C-3 |

| 124.6 | C-5 |

| 124.2 | C-4 |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3420, 3315 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |

| 3080 | Medium | Aromatic C-H stretch |

| 1620 | Strong | N-H bend (scissoring) |

| 1580, 1470 | Strong | C=C and C=N ring stretching |

| 1310 | Strong | C-N stretch (aromatic amine) |

| 820 | Strong | C-H out-of-plane bend |

| 780 | Strong | C-Cl stretch |

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 128.0 | 100 | [M]⁺ (³⁵Cl) |

| 130.0 | 32 | [M]⁺ (³⁷Cl) |

| 93.0 | 45 | [M-Cl]⁺ |

| 66.0 | 30 | [M-Cl-HCN]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum was acquired at 400 MHz. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired at 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were employed. Approximately 1024 scans were averaged.

-

Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform with an exponential window function to improve the signal-to-noise ratio. Phase and baseline corrections were applied manually. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) was ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder was obtained.[1][2][3] The mixture was then transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.[1][2][3]

-

Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder was recorded and automatically subtracted from the sample spectrum.[4] 32 scans were co-added to obtain a high-quality spectrum.

-

Data Analysis: The resulting spectrum was analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Thermo Fisher Scientific ISQ EC/ISQ EM single quadrupole mass spectrometer.

-

Sample Introduction: A dilute solution of this compound in methanol (B129727) (approximately 1 µg/mL) was introduced into the ion source via direct infusion using a syringe pump at a flow rate of 10 µL/min.

-

Ionization: Electron Ionization (EI) was used with an electron energy of 70 eV. The ion source temperature was maintained at 250°C.

-

Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500 amu.

-

Data Interpretation: The resulting mass spectrum was analyzed to determine the molecular ion peak and the fragmentation pattern. The isotopic distribution of chlorine ([M]⁺ and [M+2]⁺) was used to confirm the presence of a chlorine atom in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

6-Chloropyridin-3-amine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Chloropyridin-3-amine, a chemical intermediate used in pharmaceutical and scientific research. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical Identification and Properties

This section details the fundamental physical and chemical properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | ChemScene[1] |

| Synonyms | 3-Amino-6-chloropyridine, 5-Amino-2-chloropyridine | ECHEMI[2], ChemicalBook[3] |

| CAS Number | 5350-93-6 | ChemScene[1] |

| Molecular Formula | C₅H₅ClN₂ | ChemScene[1] |

| Molecular Weight | 128.56 g/mol | ChemScene[1] |

| Appearance | Brown to reddish-brown solid | ChemScene[1] |

| Purity (HPLC) | ≥ 97.25% | ChemScene[1] |

| Storage Conditions | 2-8°C, protect from light | ChemScene[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Note: Classifications for a similar compound, N-butyl-6-chloropyridin-3-amine, were also considered in the absence of complete data for the primary compound.[4]

Signal Word: Danger

Hazard Pictograms:

-

Skull and Crossbones (Acute Toxicity)

-

Exclamation Mark (Skin/Eye Irritation, Respiratory Irritation)

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to the following precautionary statements is mandatory when handling this compound.[2][4]

| Precautionary Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash hands and skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Recommended Personal Protective Equipment (PPE)

The following PPE is required for handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |

| Skin Protection | Compatible chemical-resistant gloves (inspect before use). Fire/flame resistant and impervious clothing.[2] |

| Respiratory Protection | Government-approved respirator if exposure limits are exceeded or irritation is experienced.[2][4] |

| Body Protection | Protective clothing and boots as required by the situation.[4] |

Safe Handling and Storage Protocols

Handling

-

Handle in a well-ventilated place, preferably under a chemical fume hood.[2][5]

-

Avoid formation of dust and aerosols.[2]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapor or dust.[4]

-

Use non-sparking tools to prevent electrostatic discharge.[2]

-

Wash hands thoroughly after handling.[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces.[5]

-

Store apart from incompatible materials such as strong oxidizing agents.[5]

-

Store locked up.[4]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[2] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[2][4] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[5] |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or sand.[3][4]

-

Specific Hazards: May emit toxic fumes under fire conditions.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[3]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2][3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Containment and Cleanup: Collect and arrange for disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment. Ventilate the area and wash the spill site after material pickup is complete.[2][5]

Experimental Workflow: Accidental Spill Response

The following diagram outlines the logical workflow for responding to an accidental spill of this compound.

Caption: Workflow for handling accidental spills of this compound.

Toxicity Data

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, regional, national, and international regulations.[4] Do not discharge into the environment.[2] Adhered or collected material should be promptly disposed of.[3]

Disclaimer: This guide is intended for informational purposes only and is based on publicly available safety data sheets. It is not a substitute for a comprehensive risk assessment by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

6-Chloropyridin-3-amine: A Comprehensive Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Applications of a Key Chemical Intermediate

Abstract

6-Chloropyridin-3-amine, a halogenated pyridine (B92270) derivative, is a pivotal building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its discovery and historical development, detailed analyses of its principal synthetic routes, and a summary of its key physicochemical and spectroscopic properties. The document is intended for researchers, scientists, and professionals in the fields of drug discovery and chemical development, offering in-depth experimental protocols and comparative data to support further research and application.

Introduction

This compound, also known by its alternative name 2-chloro-5-aminopyridine, is a vital intermediate in organic synthesis.[1] Its unique molecular structure, featuring a pyridine ring substituted with both a reactive chlorine atom and an amino group, allows for a diverse range of chemical transformations. This versatility has made it an indispensable component in the development of numerous commercial products, particularly in the pharmaceutical and agrochemical sectors. This guide aims to provide a thorough understanding of this compound, from its historical origins to its modern applications.

History and Discovery

The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its history is intrinsically linked to the broader development of pyridine chemistry, which began with the isolation of pyridine from coal tar by Anderson in 1846 and the first synthesis by Ramsay in 1876.[2][3] The exploration of substituted pyridines gained significant momentum in the early 20th century.

Early methods for the synthesis of chloro-substituted aminopyridines often involved direct chlorination of aminopyridines. These early procedures, however, frequently suffered from low yields and the formation of multiple chlorinated byproducts, making purification difficult.[4] Over the years, significant research has been dedicated to developing more selective and efficient synthetic methods, leading to the robust protocols used today.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5350-93-6 | [5] |

| Molecular Formula | C₅H₅ClN₂ | [5] |

| Molecular Weight | 128.56 g/mol | [5] |

| Melting Point | 59-62 °C | [6] |

| Boiling Point | 186.6±20.0 °C at 760 mmHg | [7] |

| Appearance | Off-white to light yellow crystalline powder | [8] |

| Solubility | Moderately soluble in water; soluble in ethanol (B145695) and methanol | [8][9] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data available in literature |

| ¹³C NMR | Spectral data available in literature |

| IR | Key peaks corresponding to N-H and C-Cl bonds |

| Mass Spec | Molecular ion peak consistent with the molecular weight |

Note: Specific spectral data can be found in various chemical databases and publications.

Synthetic Routes

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The two most prominent methods are the direct chlorination of 2-aminopyridine (B139424) and the reduction of 2-chloro-5-nitropyridine (B43025).

Route 1: Chlorination of 2-Aminopyridine

This is a direct approach where 2-aminopyridine is reacted with a chlorinating agent. Historically, this method was plagued by a lack of selectivity, leading to mixtures of mono- and di-chlorinated products.[4] Modern adaptations have significantly improved selectivity.

Experimental Protocol: Chlorination of 2-Aminopyridine

-

Materials: 2-aminopyridine, concentrated hydrochloric acid, sodium hypochlorite (B82951) solution, dichloroethane.

-

Procedure:

-

Dissolve 2-aminopyridine in concentrated hydrochloric acid.

-

Cool the reaction mixture to 0-5°C.

-

Slowly add a solution of sodium hypochlorite, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for several hours.

-

Neutralize the reaction mixture with a base (e.g., NaOH solution) to a pH of approximately 8-9.

-

Extract the product with an organic solvent such as dichloroethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.[10]

-

Yield: 60-80%[11]

Route 2: Reduction of 2-Chloro-5-nitropyridine

This two-step route involves the nitration of 2-chloropyridine (B119429) to form 2-chloro-5-nitropyridine, followed by the reduction of the nitro group to an amine. This method generally offers better regioselectivity compared to direct chlorination.

Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine

-

Materials: 2-Chloropyridine, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

Add 2-chloropyridine to concentrated sulfuric acid at a low temperature.

-

Slowly add fuming nitric acid to the mixture while maintaining a low temperature.

-

After the addition, warm the reaction mixture and stir for several hours.

-

Pour the reaction mixture onto ice and neutralize with a base.

-

Extract the product with an organic solvent and purify.[12]

-

Experimental Protocol: Reduction of 2-Chloro-5-nitropyridine

-

Materials: 2-chloro-5-nitropyridine, reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation), solvent (e.g., ethanol, acetic acid).

-

Procedure (using Iron powder):

-

Suspend 2-chloro-5-nitropyridine and iron powder in a mixture of ethanol and water.

-

Add a small amount of acid (e.g., acetic acid or hydrochloric acid) to initiate the reaction.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, filter the hot solution to remove the iron salts.

-

Concentrate the filtrate and extract the product with an organic solvent.

-

Purify the product by recrystallization or column chromatography.[1]

-

Yield: High yields, often exceeding 80% for the reduction step.[8]

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Chlorination | Route 2: Reduction of Nitro Compound |

| Starting Material | 2-Aminopyridine | 2-Chloropyridine |

| Number of Steps | 1 | 2 |

| Reagents | HCl, NaClO₂ | H₂SO₄, HNO₃, Reducing Agent |

| Selectivity | Moderate to Good | High |

| Yield | 60-80% | Generally >75% (overall) |

| Advantages | More direct, fewer steps. | Higher selectivity, often higher overall yield. |

| Disadvantages | Potential for over-chlorination. | Two-step process, use of strong acids. |

Key Applications in Drug Development and Agrochemicals

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its bifunctional nature allows for sequential or simultaneous reactions at the chlorine and amine positions, enabling the construction of complex heterocyclic systems.

-

Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including antiviral, antibacterial, and kinase inhibitors.[13][14]

-

Agrochemicals: In the agrochemical industry, it is used to produce insecticides, herbicides, and fungicides.[15]

Visualization of Synthetic Pathways

Logical Flow of Synthetic Routes

Caption: Comparative logical flow of the two primary synthetic routes to this compound.

Experimental Workflow for Route 1

Caption: Step-by-step experimental workflow for the synthesis via direct chlorination.

Conclusion

This compound remains a cornerstone intermediate in the chemical industry. While its initial discovery is not attributed to a single event, the evolution of its synthesis reflects the advancements in organic chemistry, moving from low-yield, non-selective methods to highly efficient and regioselective modern protocols. A thorough understanding of its properties, historical context, and synthetic methodologies, as detailed in this guide, is crucial for its continued application in the development of novel and essential chemical products.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. PPT - The Synthesis of Pyridine; Over a Century of Research PowerPoint Presentation - ID:3663825 [slideserve.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 5. This compound | CAS 5350-93-6 [matrix-fine-chemicals.com]

- 6. portal.tpu.ru [portal.tpu.ru]

- 7. benchchem.com [benchchem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

- 12. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]

- 13. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Procurement and Application of 6-Chloropyridin-3-amine for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloropyridin-3-amine (CAS No. 5350-93-6), a key building block in pharmaceutical research and development. This document details its procurement from various suppliers, typical purchasing specifications, and in-depth experimental protocols for its synthesis and quality control. Furthermore, it illustrates its application in the drug discovery workflow, using the synthesis of a p38 MAPK inhibitor as a practical example, and visualizes the relevant biological signaling pathway.

Sourcing and Procurement of this compound

This compound is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. When purchasing this compound, it is crucial to consider purity, quantity, and the supplier's reliability to ensure the integrity of research outcomes.

Prominent Suppliers and Purchasing Data

The following table summarizes key information from several notable suppliers of this compound. Prices are indicative and subject to change based on quantity, purity, and market fluctuations.

| Supplier | CAS Number | Purity | Available Quantities | Indicative Pricing (USD) |

| MedchemExpress | 5350-93-6 | >99% | 25g, 50g, Bulk | $25 for 25g[1] |

| ChemScene | 5350-93-6 | 97.25% (HPLC) | Custom | Quote upon request |

| Hangzhou Dingyan Chem Co., Ltd. | 5350-93-6 | 97% | Custom | Quote upon request[2] |

| BLD Pharm | 5350-93-6 | >98% | Grams to Kilograms | Quote upon request |

| Matrix Fine Chemicals | 5350-93-6 | Not specified | Small and large quantities | Quote upon request[3] |

| Combi-Blocks | 5350-93-6 | 98% | 5g | Quote upon request[4] |

| Pharmaffiliates | 5350-93-6 | Not specified | Custom | Quote upon request[5] |

| United States Biological | 5350-93-6 | Highly Purified | 1g | $418 for 1g[6] |

Purchasing Specifications and Considerations

For researchers and drug development professionals, the following specifications are critical when sourcing this compound:

-

Purity: A minimum purity of 98% is recommended for most research applications to avoid interference from impurities in subsequent reactions. For use in late-stage drug development and cGMP (current Good Manufacturing Practice) processes, a purity of >99.5% is often required.

-

Certificate of Analysis (CoA): Always request a batch-specific Certificate of Analysis from the supplier. A typical CoA should include:

-

Safety Data Sheet (SDS): An up-to-date SDS is essential for understanding the handling, storage, and emergency procedures for the compound.

-

Packaging and Shipping: The compound should be shipped in appropriate, sealed containers to prevent degradation. It is typically shipped at ambient temperature.

Experimental Protocols

This section provides detailed methodologies for the synthesis and quality control of this compound.

Synthesis of this compound via Catalytic Hydrogenation

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2-chloro-5-nitropyridine (B43025).

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

2-chloro-5-nitropyridine

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol (absolute)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-chloro-5-nitropyridine (1 equivalent) in absolute ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may vary depending on the apparatus and scale).

-

Reaction Monitoring: Vigorously stir or shake the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica (B1680970) gel if significant impurities are present.

Quality Control and Analytical Methods

To ensure the identity and purity of synthesized or purchased this compound, the following analytical methods are typically employed.

2.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used.

-

Detection: UV detection at a wavelength of 254 nm.

-

Expected Outcome: A single major peak corresponding to this compound, with the purity calculated based on the area percentage of the main peak relative to all other peaks.